2-({4-[(3-chloro-4-methylphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol
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Overview
Description
The compound is a derivative of pyrazolo[3,4-d]pyrimidine , which is a class of compounds known to have biological activity and are often used in drug discovery . Pyrazolo[3,4-d]pyrimidines have been studied as potential CDK2 inhibitors, which could make them useful in cancer treatment .
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidines involves a pyrazole ring fused with a pyrimidine ring . The specific compound you mentioned would have additional substituents attached to this basic scaffold, including a 3-chloro-4-methylphenyl group and an ethanolamine group .
Chemical Reactions Analysis
The chemical reactions involving pyrazolo[3,4-d]pyrimidines would depend on the specific substituents present on the molecule. Generally, these compounds can undergo reactions typical of aromatic heterocycles .
Physical and Chemical Properties Analysis
The physical and chemical properties of a specific pyrazolo[3,4-d]pyrimidine derivative would depend on its exact structure. Generally, these compounds are solid at room temperature and have moderate solubility in water .
Scientific Research Applications
Synthesis and Biological Evaluation
A novel series of pyrazolopyrimidines derivatives exhibit significant anticancer and anti-5-lipoxygenase activities, highlighting their potential in therapeutic applications targeting cancer and inflammatory diseases. The structure-activity relationship analysis provides insights into optimizing these compounds for better efficacy (Rahmouni et al., 2016).
Potentiometric and Thermodynamic Studies
The dissociation constants and metal-ligand stability of pyrazolopyrimidines with transition metals have been potentiometrically determined, offering a basis for their application in coordination chemistry and potential pharmaceutical uses, considering the stability constants with various metals (Fouda et al., 2006).
Novel Isoxazolines and Isoxazoles Synthesis
Isoxazolines and isoxazoles derived from pyrazolopyrimidines through [3+2] cycloaddition reactions showcase versatile synthetic applications, enriching the chemical toolbox for the development of new compounds with potential biological activities (Rahmouni et al., 2014).
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. It is known that pyrazolo[3,4-d]pyrimidine derivatives, which this compound is a part of, have been studied as potential inhibitors of cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
This could result in changes to cellular processes controlled by the target protein .
Biochemical Pathways
Pyrazolo[3,4-d]pyrimidine derivatives have been associated with the inhibition of cdk2/cyclin a2, which plays a crucial role in cell cycle regulation . This could potentially affect downstream processes such as cell proliferation and apoptosis.
Pharmacokinetics
It is suggested that the compound’s degree of lipophilicity allows it to diffuse easily into cells , which could impact its bioavailability.
Result of Action
Inhibition of cdk2 could potentially lead to alterations in cell cycle progression, potentially inducing apoptosis within cells .
Future Directions
Properties
IUPAC Name |
2-[[4-(3-chloro-4-methylanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN6O/c1-9-3-4-10(7-12(9)16)19-13-11-8-18-22(2)14(11)21-15(20-13)17-5-6-23/h3-4,7-8,23H,5-6H2,1-2H3,(H2,17,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTBPSTVOXGSGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCCO)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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